molecular formula C9H19NO B2897536 (4-Ethoxycyclohexyl)methanamine CAS No. 1554653-51-8

(4-Ethoxycyclohexyl)methanamine

Cat. No.: B2897536
CAS No.: 1554653-51-8
M. Wt: 157.257
InChI Key: LABJYIPPYWKIAD-UHFFFAOYSA-N
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Description

“(4-Ethoxycyclohexyl)methanamine” is a chemical compound with the molecular formula C9H19N and a molecular weight of 141.26 . It is a liquid at room temperature . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexyl ring with an ethyl group (C2H5) attached to the 4th carbon atom and a methanamine group (NH2) attached to the cyclohexyl ring .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its physical and chemical properties would be similar to other amines, which include characteristics like solubility and boiling points .

Scientific Research Applications

Analytical Chemistry and Forensic Science

"(4-Ethoxycyclohexyl)methanamine" and its derivatives have been the subject of forensic analysis due to their classification as novel psychoactive substances. Research has focused on developing analytical methods for detecting these compounds in biological matrices. For instance, De Paoli and colleagues characterized three psychoactive arylcyclohexylamines, developing a robust method for their qualitative and quantitative analysis in blood, urine, and vitreous humor using high-performance liquid chromatography (HPLC) and mass spectrometry (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013) [https://consensus.app/papers/from-street-profiles-methoxetamine-paoli/9dfa68451f0f5b8eb77521ff8fee76f7/?utm_source=chatgpt].

Antimicrobial Research

In the realm of medicinal chemistry, derivatives of "this compound" have shown promising antimicrobial activities. A study by Thomas, Adhikari, and Shetty synthesized a series of quinoline derivatives carrying a 1,2,3-triazole moiety, demonstrating moderate to very good antibacterial and antifungal activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010) [https://consensus.app/papers/design-synthesis-activities-quinoline-derivatives-thomas/2d1a53c0979251c0b28e625ab388f56b/?utm_source=chatgpt].

Pharmacology

Pharmacological profiles of novel ketamine and phencyclidine analogues, including methoxetamine, a compound closely related to "this compound", were investigated by Roth et al. These substances, used as designer drugs, were found to be high-affinity ligands for the glutamate NMDA receptor, potentially explaining their psychotomimetic effects (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013) [https://consensus.app/papers/ketamine-analogue-methoxetamine-4methoxy-analogues-roth/5e005078621a524ba6efb006b598202f/?utm_source=chatgpt].

Materials Science

In materials science, the Schiff-base ligand bis(3-methoxysalicylidene)ethylene-1,2-phenylenediamine, a derivative of "this compound", was used to form multinuclear 3d-4f complexes with sandwich-like molecular structures. These complexes demonstrated potential for applications in luminescence and as functional materials (Wong, Yang, Jones, Rivers, Lynch, Lo, Xiao, Oye, & Holmes, 2006) [https://consensus.app/papers/schiffbase-znnd-sandwich-complexes-wong/9b17438f6d3757b18bbaaf883bd09718/?utm_source=chatgpt].

Antidepressant Activity

The neurochemical profile of Wy-45,030, an ethyl cyclohexanol derivative and a novel bicyclic compound, was studied for its potential antidepressant activity. This compound showed a profile predictive of antidepressant activity without the side-effects common to tricyclic therapy, hinting at the therapeutic potential of related compounds (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986) [https://consensus.app/papers/antidepressant-profile-compound-wy45030-ethyl-muth/9cab5b69311b58d6891880805b0239f1/?utm_source=chatgpt].

Mechanism of Action

Target of Action

The primary target of (4-Ethoxycyclohexyl)methanamine is the urinary tract . It is used as a urinary tract antiseptic and antibacterial drug, primarily for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal . It denatures proteins and nucleic acids of bacteria, thereby inhibiting their growth and multiplication .

Biochemical Pathways

It is known that the compound’s antibacterial activity is driven by the formation of bactericidal formaldehyde, which possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of methenamine. Methenamine is readily absorbed from the gastrointestinal tract . About 10–30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia . The elimination half-life of methenamine is about 4.3 hours, and the distribution volume is about 0.56 l/kg .

Result of Action

The result of the action of this compound is the prevention and treatment of urinary tract infections. Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour. Administration of 1 g twice daily produces continuous antibacterial activity in the urine .

Action Environment

The action of this compound is influenced by the pH of the environment. Its antibacterial properties are activated in an acidic environment (pH<6), where it is hydrolyzed to formaldehyde . Therefore, the efficacy of the compound can be influenced by factors that affect urinary pH, such as diet and certain medications.

Properties

IUPAC Name

(4-ethoxycyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-11-9-5-3-8(7-10)4-6-9/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABJYIPPYWKIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554653-51-8
Record name (4-ethoxycyclohexyl)methanamine
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